molecular formula C8H8BrNO3 B2738567 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene CAS No. 1807224-98-1

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene

Cat. No. B2738567
CAS RN: 1807224-98-1
M. Wt: 246.06
InChI Key: GXBSOAPODNIVDI-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is a solid substance that should be stored in a dry room at normal temperature .

It is a solid at room temperature . The compound’s water solubility and other physicochemical properties such as Log Po/w and Log S are not provided in the search results .

Scientific Research Applications

Synthetic Intermediates and Pharmaceuticals

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the production of Sorafenib , a tyrosine kinase inhibitor used in cancer therapy. Researchers utilize this compound to create structurally complex molecules with specific pharmacological properties .

Organic Synthesis and Cross-Coupling Reactions

The compound participates in Palladium-mediated Ullmann cross-coupling reactions . These reactions allow chemists to form carbon-carbon bonds, enabling the construction of more intricate organic molecules. Researchers have employed 1-bromo-5-methoxy-4-methyl-2-nitrobenzene as a substrate in these synthetic processes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

1-bromo-5-methoxy-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSOAPODNIVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methoxy-4-methyl-2-nitrobenzene

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